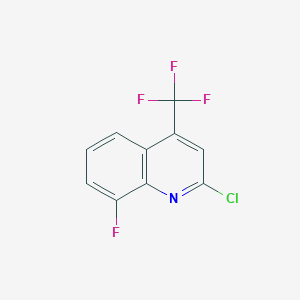

2-Chloro-8-fluoro-4-(trifluoromethyl)quinoline

Übersicht

Beschreibung

“2-Chloro-8-fluoro-4-(trifluoromethyl)quinoline” is a type of quinoline, a class of compounds that are widespread in nature and have been used traditionally in various fields such as medicine and agriculture . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs .

Synthesis Analysis

The synthesis of “2-Chloro-8-fluoro-4-(trifluoromethyl)quinoline” involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . It is the intermediate formed during the synthesis of quinoline derivatives .Molecular Structure Analysis

The molecular structure of “2-Chloro-8-fluoro-4-(trifluoromethyl)quinoline” is represented by the empirical formula C11H7ClF3N . The molecular weight is 245.63 .Chemical Reactions Analysis

The chemical reactions involving “2-Chloro-8-fluoro-4-(trifluoromethyl)quinoline” include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Physical And Chemical Properties Analysis

“2-Chloro-8-fluoro-4-(trifluoromethyl)quinoline” is a solid substance . It has a density of 1.506 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

Electrolytic Partial Fluorination of Organic Compounds Electrochemical fluorination of 2-quinolyl and 4-(7-trifluoromethyl)quinolyl sulfides is significant in organic chemistry. A specific study focused on the regioselective anodic fluorination of these compounds, especially when a trifluoromethyl group is present on the quinoline ring, enhancing the anodic alpha-fluorination. The study highlights the efficiency of solvent effects in this process, contributing to the optimization of fluorination yields (Dawood & Fuchigami, 1999).

Biological Activities

Antimicrobial Properties A research paper described the synthesis and antimicrobial screening of a series of quinolines, including 2-alkyl(aryl)-7-chloro-6-fluoro-4-(trifluoromethyl)-quinolines. Despite their promising structure, the newly synthesized heterocycles did not show significant results against bacteria and fungi at certain concentrations, providing insights into the biological activities of these compounds (Bonacorso et al., 2018).

Synthesis of Quinoline Derivatives for Therapeutic Agents Another study highlighted quinolines as active compounds with a wide spectrum of biodynamic activities, used as potent therapeutic agents. The research focused on synthesizing and characterizing quinoline derivatives and evaluating their in vitro antimicrobial activity against various bacteria and fungi (Faldu et al., 2014).

Optical and Morphological Studies

Investigation of Y-shaped tri-fluoromethyl Substituted Quinoxalines A study synthesized and characterized Y-shaped tri-fluoromethyl substituted quinoxaline derivatives, exploring their optical properties such as absorption, emission, quantum yield, and the effect of solvent polarities. The compounds exhibited fluorescence in solid state and AIE state due to restricted intramolecular rotation, with further characterization through DLS and SEM (Rajalakshmi & Palanisami, 2020).

Safety And Hazards

Zukünftige Richtungen

The future directions of “2-Chloro-8-fluoro-4-(trifluoromethyl)quinoline” research are likely to focus on the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . It is expected that many novel applications of this compound will be discovered in the future .

Eigenschaften

IUPAC Name |

2-chloro-8-fluoro-4-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF4N/c11-8-4-6(10(13,14)15)5-2-1-3-7(12)9(5)16-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAWYPPJZUEYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(C=C2C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-8-fluoro-4-(trifluoromethyl)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

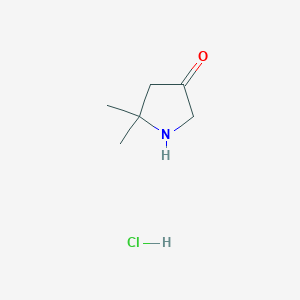

![1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1433114.png)

![1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B1433118.png)

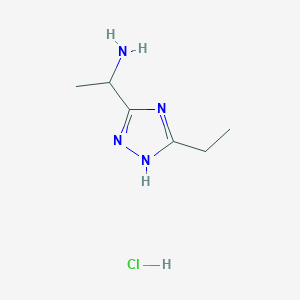

![{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol](/img/structure/B1433124.png)

![6-Oxaspiro[2.5]octan-1-ylmethanol](/img/structure/B1433127.png)

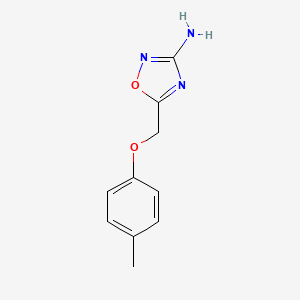

![({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine](/img/structure/B1433129.png)